molecular formula C19H16Cl2N2O2S B4957066 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B4957066
M. Wt: 407.3 g/mol
InChI Key: CKLJMXISDPHVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, also known as DTT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DTT-001 is a thiazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for new discoveries. Additionally, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has shown promising results in various studies, which makes it an attractive candidate for further research. However, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of cancer. Further studies could investigate the mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide and its effects on different types of cancer cells. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Further studies could investigate its effects on cognitive function and its potential to slow the progression of these diseases. Additionally, further studies could investigate the potential of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide as an antimicrobial agent and its effects on different strains of bacteria and fungi.

Synthesis Methods

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with 2-bromoacetic acid to form 2-(2,4-dichlorobenzylamino)acetic acid. This intermediate is then reacted with thioamide to form N-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. The final step involves the reaction of N-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine with 4-methoxyphenylacetyl chloride to form N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has also been shown to have antimicrobial activity against various strains of bacteria and fungi. Additionally, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-25-15-6-2-12(3-7-15)8-18(24)23-19-22-11-16(26-19)9-13-4-5-14(20)10-17(13)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMXISDPHVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

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